2-Nitrozimtsäure

Übersicht

Beschreibung

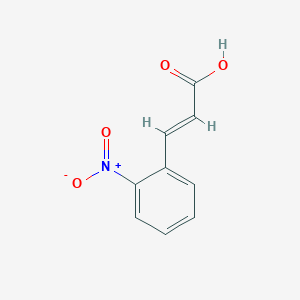

2-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various fine chemicals.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Building Block

2-Nitrocinnamic acid serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for the formation of diverse derivatives through reactions such as Fischer esterification, nucleophilic substitution, and Mitsunobu reactions. For example, researchers have synthesized alkyl and aryl esters from 2-nitrocinnamic acid, which were subsequently evaluated for antifungal activity against Candida species .

Table 1: Synthetic Derivatives of 2-Nitrocinnamic Acid

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Isopropyl 2-nitrocinnamate | Fischer esterification | MIC = 513.52 μM against Candida spp. |

| Perillyl 2-nitrocinnamate | Nucleophilic substitution | MIC = 390.99–781.98 μM against Candida spp. |

| Benzimidazole derivatives | Reaction with 2-aminobenzimidazole | Immunomodulatory effects observed |

Antifungal Activity

Recent studies have demonstrated that derivatives of 2-nitrocinnamic acid exhibit significant antifungal properties. Specifically, isopropyl 2-nitrocinnamate has shown promising results against various strains of Candida spp., making it a candidate for further development as an antifungal agent .

Immunomodulatory Effects

Certain derivatives have been found to modulate immune responses effectively. For instance, compounds incorporating benzimidazole moieties displayed significant inhibition of human lymphocyte proliferation and TNF-α production in vitro, indicating potential applications in immunotherapy.

Treatment for Alpha-1-Antitrypsin Deficiency (AATD)

A derivative known as 4',5'-(methylenedioxy)-2-nitrocinnamic acid has been identified as a potential therapeutic lead for AATD. Molecular docking studies suggest that it binds to the polymerization interface of mutant alpha-1-antitrypsin, promoting its degradation and alleviating liver fibrosis in mouse models .

Material Science

Coordination Polymers

The unique chemical structure of 2-nitrocinnamic acid facilitates the formation of coordination polymers. For example, sodium 2-nitrocinnamate dihydrate can form one-dimensional polymeric chains through coordination with sodium ions and hydrogen bonding interactions involving the nitro group.

Table 2: Properties of Coordination Polymers Derived from 2-Nitrocinnamic Acid

| Polymer | Structure Type | Stability Factors |

|---|---|---|

| Sodium 2-nitrocinnamate dihydrate | One-dimensional polymer chain | Intra-chain hydrogen bonding |

Wirkmechanismus

Target of Action

2-Nitrocinnamic acid is an organic compound that has been used in various research related to life sciences It’s known that the respiratory system could be a potential target .

Mode of Action

It’s known that cinnamic acid derivatives, including 2-nitrocinnamic acid, have several pharmacological actions .

Biochemical Pathways

Cinnamic acid derivatives are known to have antimicrobial activity, suggesting they may interact with biochemical pathways related to microbial growth and proliferation .

Result of Action

In a study, isopropyl 2-nitrocinnamate, a derivative of 2-nitrocinnamic acid, showed significant antifungal activity against several strains of Candida spp .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitrocinnamic acid can be synthesized through several methods. One common approach involves the nitration of cinnamic acid derivatives. For instance, cinnamic acid can be nitrated using concentrated nitric acid in the presence of acetic anhydride at low temperatures (0–5°C) to yield 2-nitrocinnamic acid . Another method involves the condensation of 2-nitrobenzaldehyde with acetaldehyde .

Industrial Production Methods: In industrial settings, the production of 2-nitrocinnamic acid often involves the nitration of cinnamic acid using nitric acid and sulfuric acid. The reaction is carefully controlled to ensure high yields and purity of the product. The resulting 2-nitrocinnamic acid is then purified through recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitrocinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-nitrocinnamaldehyde.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Stannous chloride (SnCl₂) in ethanol or methanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 2-Aminocinnamic acid.

Oxidation: 2-Nitrocinnamaldehyde.

Substitution: Various substituted cinnamic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

2-Nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:

Cinnamic acid: The parent compound, which lacks the nitro group and has different chemical reactivity and biological properties.

4-Nitrocinnamic acid: A derivative with the nitro group at the para position, which exhibits different reactivity and biological activities.

2-Aminocinnamic acid: The reduced form of 2-nitrocinnamic acid, which has an amino group instead of a nitro group and different chemical properties.

The uniqueness of 2-nitrocinnamic acid lies in the presence of the nitro group at the ortho position, which significantly influences its chemical reactivity and biological activities compared to other cinnamic acid derivatives.

Biologische Aktivität

2-Nitrocinnamic acid, a derivative of cinnamic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a nitro group at the ortho position of the phenyl ring and is known for its potential applications in various pharmacological contexts, particularly in antimicrobial and antifungal research.

- Molecular Formula : C₉H₇NO₄

- Molecular Weight : 181.16 g/mol

- Structure : The compound consists of a phenyl ring with a double bond to a carbon chain, substituted with a nitro group.

2-Nitrocinnamic acid and its derivatives exhibit biological activity primarily through:

- Antimicrobial Properties : The compound interacts with microbial cell membranes, disrupting their integrity and function.

- Immunomodulatory Effects : Certain derivatives have shown the ability to modulate immune responses, influencing cytokine production and lymphocyte proliferation.

Antimicrobial Activity

Research indicates that 2-nitrocinnamic acid derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that isopropyl 2-nitrocinnamate exhibits notable antifungal activity against various strains of Candida spp., with a minimum inhibitory concentration (MIC) of 513.52 μM .

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| Isopropyl 2-nitrocinnamate | 513.52 | Antifungal |

| Perillyl 2-nitrocinnamate | 390.99–781.98 | Antifungal |

The mechanism underlying this activity appears to involve the disruption of fungal cell membranes and interference with cellular processes essential for growth and reproduction .

Case Studies

- Antifungal Efficacy : A study focused on synthesizing various alkyl and aryl derivatives of 2-nitrocinnamic acid revealed that several compounds demonstrated superior antifungal activity compared to traditional antifungals like nystatin . This suggests potential for developing new antifungal agents based on this scaffold.

- Immunomodulation : Another investigation into the immunomodulatory effects of certain derivatives indicated significant inhibition of human lymphocyte proliferation and TNF-α production in vitro, suggesting therapeutic potential in inflammatory conditions.

Synthesis and Derivatives

The synthesis of 2-nitrocinnamic acid derivatives can be achieved through various chemical reactions, including:

- Fischer Esterification

- Nucleophilic Substitution

- Mitsunobu Reaction

These synthetic routes allow for the creation of compounds with tailored biological activities, enhancing their potential therapeutic applications .

Eigenschaften

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDLDVSEDAYAA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

612-41-9, 1013-96-3 | |

| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-NITROPHENYL)-2-PROPENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7QK30B69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the biological activities reported for 2-nitrocinnamic acid derivatives?

A1: Research suggests that certain derivatives of 2-nitrocinnamic acid demonstrate promising antifungal and immunomodulatory properties. For instance, isopropyl 2-nitrocinnamate exhibited notable antifungal activity against various Candida species, showing the best minimum inhibitory concentration (MIC) among the tested derivatives []. Additionally, some 2-nitrocinnamic acid derivatives, particularly those incorporating a benzimidazole moiety, displayed significant inhibition of human lymphocyte proliferation and TNF-α production in vitro, suggesting potential for immunomodulatory applications [].

Q2: How does the structure of 2-nitrocinnamic acid influence its ability to form coordination polymers?

A2: The structure of 2-nitrocinnamic acid, featuring both a carboxylate group and a nitro group capable of participating in hydrogen bonding, enables the formation of coordination polymers. In the case of sodium 2-nitrocinnamate dihydrate, the sodium ion coordinates with oxygen atoms from both the carboxylate and water molecules, creating a one-dimensional polymeric chain. The nitro group contributes to structural stability through intra-chain hydrogen bonding with water molecules [].

Q3: Can 2-nitrocinnamic acid be used as a starting material in organic synthesis?

A3: Yes, 2-nitrocinnamic acid serves as a versatile building block in organic synthesis. It can be readily converted to various derivatives, including esters, amides, and heterocyclic compounds. For example, researchers have synthesized a series of alkyl and aryl esters of 2-nitrocinnamic acid using Fischer esterification, nucleophilic substitution, and the Mitsunobu reaction. These derivatives were then evaluated for their antifungal properties []. Additionally, reactions with 2-aminobenzimidazole yielded substituted amides and tetrahydropyrimido[1,2-a]benzimidazol-2-ones, highlighting the utility of 2-nitrocinnamic acid in constructing diverse molecular scaffolds [].

Q4: Has 2-nitrocinnamic acid been explored for its potential in treating alpha 1-antitrypsin deficiency (AATD)?

A4: Interestingly, a derivative of 2-nitrocinnamic acid, specifically 4',5'-(methylenedioxy)-2-nitrocinnamic acid, has been identified as a potential therapeutic lead for AATD []. Molecular docking studies predicted its binding to the polymerization interface of the mutant alpha 1-antitrypsin (Z-variant), which was further supported by its co-localization with Z-hAAT in cellular models. This interaction was found to promote Z-hAAT degradation, decrease its intracellular accumulation, and even alleviate liver fibrosis in a mouse model of AATD []. This research highlights the potential of exploring 2-nitrocinnamic acid derivatives for novel therapeutic applications.

Q5: Are there any studies investigating the catalytic applications of 2-nitrocinnamic acid derivatives?

A5: While the provided abstracts don't directly address the catalytic properties of 2-nitrocinnamic acid itself, its use as a starting material for synthesizing heterocyclic compounds like 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives suggests a potential avenue for exploring its catalytic applications []. These heterocyclic compounds are known for their wide range of biological activities and are frequently employed as catalysts or ligands in various chemical transformations. Further research is needed to fully explore the potential of 2-nitrocinnamic acid and its derivatives in catalytic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.